ELUGENT DETERGENT (CAS 132778-08-6) is a non-ionic alkyl polyglycoside surfactant composed primarily of a mixture of alkyl glucosides . Formulated as a 50% (w/v) aqueous solution with a defined hydrophilic-lipophilic balance (HLB) of 13.1, it is engineered for the non-denaturing solubilization of integral membrane proteins . From a procurement perspective, this compound serves as a highly scalable, ambient-stable liquid alternative to hygroscopic solid single-chain glucosides like n-octyl-β-D-glucopyranoside (OG), while simultaneously bypassing the UV-interference liabilities associated with aromatic detergents such as TRITON™ X-100 .
Substituting ELUGENT with generic non-ionic detergents or single-chain glucosides frequently compromises process efficiency and downstream analytical accuracy . TRITON™ X-100, a common baseline substitute, contains an aromatic ring that heavily interferes with standard UV-absorbance protein quantification (A280) . Conversely, while high-purity n-octyl-β-D-glucopyranoside (OG) offers excellent biochemical compatibility, its solid form necessitates desiccated storage and introduces significant cost and handling barriers for large-scale preparative workflows . Procuring ELUGENT bridges this gap by providing the non-denaturing micellar properties of alkyl glucosides in a freeze-tolerant, pre-dissolved liquid format, ensuring reproducible protein extraction without the cold-chain logistics or spectroscopic limitations of its common substitutes .
Accurate protein quantification via UV spectroscopy at 260-280 nm is a standard requirement following membrane protein extraction. ELUGENT, being an alkyl polyglycoside mixture, lacks aromatic structures and remains optically transparent in the UV range . Conversely, TRITON™ X-100 contains a strongly absorbing aromatic ring that heavily masks the intrinsic absorbance of proteins, rendering direct A280 quantification impossible and necessitating complex, detergent-compatible secondary assays .
| Evidence Dimension | UV absorbance interference at 260-280 nm |
| Target Compound Data | Optically transparent (no aromatic rings) |
| Comparator Or Baseline | TRITON™ X-100 exhibits massive background absorbance at 280 nm |
| Quantified Difference | Enables direct A280 quantification versus completely blocking the signal |
| Conditions | Standard spectrophotometric protein concentration measurement at 280 nm |
Streamlines analytical workflows by allowing direct, real-time UV monitoring of protein fractions without the need for specialized detergent-compatible assay kits.
The functional reconstitution of outer membrane proteins (OMPs) into liposomes requires a detergent that can be efficiently exchanged without denaturing the target. When reconstituting E. coli OMPs to evaluate the translocation activity of FhaC toward FhaB*, ELUGENT yielded proteoliposomes with the highest functional activity [1]. Direct comparisons demonstrated that this compound outperformed TRITON™ X-100, n-octyl-β-D-glucopyranoside (OG), and dodecyl maltoside (DDM) in preserving the active conformation of the secretion machinery [1].
| Evidence Dimension | FhaB* translocation activity in reconstituted OMP proteoliposomes |
| Target Compound Data | Yielded the highest functional translocation activity |
| Comparator Or Baseline | TRITON™ X-100, OG, and DDM yielded inferior translocation rates |
| Quantified Difference | Maximized functional reconstitution relative to three major detergent classes |
| Conditions | Reconstitution of E. coli outer membrane proteins into Avanti polar lipid vesicles |
Guarantees that extracted proteins remain functionally active for complex in vitro assays, justifying its selection over standard maltosides and glucosides.
In high-throughput turbidimetric assays such as Virtual Colony Counts (VCC), the lysis agent must rapidly disrupt host cells without introducing mechanical artifacts. ELUGENT achieves efficient lysis of HeLa and RAW264.7 cells at 0.5% (v/v) without causing host cell clumping[1]. In contrast, the use of TRITON™ X-100 results in significant cell clumping that requires additional mechanical pipetting steps, introducing variability and slowing down automated batch processing [1].
| Evidence Dimension | Host cell dispersion during lysis |
| Target Compound Data | 0.5% (v/v) achieves uniform lysis without cell clumping |
| Comparator Or Baseline | TRITON™ X-100 induces severe host cell clumping |
| Quantified Difference | Elimination of secondary mechanical disruption steps |
| Conditions | Lysis of HeLa and RAW264.7 cells for turbidimetric bacterial quantification |
Removes manual pipetting bottlenecks in automated, high-throughput screening workflows, directly lowering assay variability and processing time.
Scaling up membrane protein extraction requires reagents that are easy to handle and store. ELUGENT is supplied as a 50% pre-dissolved aqueous solution that is freeze-tolerant and stable at ambient temperatures . This provides a massive logistical advantage over n-octyl-β-D-glucopyranoside (OG), which is a hygroscopic solid requiring desiccated storage, and TRITON™ X-100 solutions, which typically require 2–8°C cold-chain maintenance to prevent phase separation or degradation .
| Evidence Dimension | Storage requirements and physical handling |
| Target Compound Data | Freeze-tolerant, ambient-stable 50% liquid |
| Comparator Or Baseline | OG requires desiccation (hygroscopic solid); TRITON™ X-100 requires 2–8°C storage |
| Quantified Difference | Complete removal of cold-chain and desiccation requirements |
| Conditions | Bulk reagent storage and preparation for large-scale solubilization |
Drastically reduces storage costs and preparation time for core facilities and industrial bioprocessing units scaling up protein production.
The correct choice for core facilities and structural biology labs scaling up the extraction of membrane proteins where high-purity n-octyl-β-D-glucopyranoside (OG) introduces prohibitive cost and handling barriers .
The preferred non-ionic detergent for workflows relying on real-time A280 UV monitoring during size-exclusion or affinity chromatography, as its lack of aromatic rings eliminates the severe background interference seen with TRITON™ X-100.
Highly recommended for in vitro functional assays requiring the reconstitution of bacterial outer membrane proteins into lipid vesicles, as it preserves translocation machinery activity better than DDM or OG [1].
Selected for automated infection assays (e.g., Virtual Colony Counts) where uniform lysis of mammalian host cells without clumping is required to prevent mechanical pipetting bottlenecks [2].